![molecular formula C16H19NO2S B4415263 7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4415263.png)
7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Overview
Description
7,7-dimethyl-4-(3-methyl-2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is also known as DMQD or DMTQ and is a member of the quinolinedione family.
Mechanism of Action
The mechanism of action of DMQD is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. DMQD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. DMQD has also been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the viral protein NS5A.
Biochemical and Physiological Effects:
DMQD has been shown to have various biochemical and physiological effects. In animal studies, DMQD has been shown to reduce inflammation and tumor growth. DMQD has also been shown to have anti-viral activity against HCV. In addition, DMQD has been shown to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of DMQD is its versatility in different fields of research. It can be used in medicinal chemistry, material science, and organic electronics. Another advantage is its low toxicity, which makes it a safer option for lab experiments. However, one limitation of DMQD is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on DMQD. In medicinal chemistry, DMQD could be further investigated for its anti-inflammatory and anti-tumor activities. In material science, DMQD could be used as a building block for the synthesis of new organic semiconductors. In organic electronics, DMQD could be used in the development of more efficient organic solar cells. Further research could also be conducted to improve the solubility of DMQD in water, which would make it more versatile for lab experiments.
Conclusion:
In conclusion, DMQD is a versatile chemical compound that has potential applications in various fields. Its synthesis method has been optimized to produce high yields, and it has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. DMQD has low toxicity, which makes it a safer option for lab experiments. There are several future directions for research on DMQD, including investigating its anti-inflammatory and anti-tumor activities and improving its solubility in water.
Scientific Research Applications
DMQD has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, DMQD has been investigated for its anti-inflammatory, anti-tumor, and anti-viral activities. In material science, DMQD has been used as a building block for the synthesis of organic semiconductors. In organic electronics, DMQD has been used as an electron-accepting material in organic solar cells.
properties
IUPAC Name |
7,7-dimethyl-4-(3-methylthiophen-2-yl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-9-4-5-20-15(9)10-6-13(19)17-11-7-16(2,3)8-12(18)14(10)11/h4-5,10H,6-8H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVROFOGTPGVGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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